DBCO-Sulfo-Link-Biotin

Description

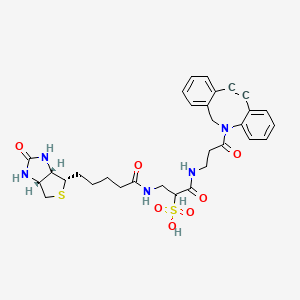

Structure

3D Structure

Properties

IUPAC Name |

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEWKDCHVSWNBX-MXGHRJRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DBCO-Sulfo-Link-Biotin: A Technical Guide for Researchers

DBCO-Sulfo-Link-Biotin is a trifunctional reagent meticulously designed for the specific and efficient labeling and subsequent purification of biomolecules in aqueous environments.[1] Its utility in bioconjugation, diagnostics, and drug development stems from the synergistic action of its three key components: a Dibenzocyclooctyne (DBCO) group, a sulfonate (Sulfo) group, and a biotin (B1667282) moiety.[1] This guide provides an in-depth exploration of the reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Molecular Architecture and Functionality

The power of this compound lies in its modular design, where each component serves a distinct purpose:

-

Dibenzocyclooctyne (DBCO) Moiety : This is the reactive engine of the molecule. DBCO is a strained alkyne that serves as a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The inherent ring strain of the cyclooctyne (B158145) allows it to react spontaneously and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2][3]

-

Sulfonate (Sulfo) Group : The negatively charged sulfonate group confers high water solubility to the entire molecule.[1][4][5] This is a critical feature for biological applications, ensuring the reagent remains dissolved in aqueous buffers and preventing aggregation. Furthermore, this charge makes the reagent membrane-impermeable, allowing for the specific labeling of cell surface proteins.[1][4]

-

Biotin Moiety : Biotin (Vitamin H) acts as a high-affinity capture tag. It forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin.[1] This interaction is widely exploited for the detection, purification, and immobilization of biotin-labeled biomolecules.[1]

The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for this compound is the SPAAC reaction. This process involves the covalent ligation of the DBCO group to a molecule that has been pre-functionalized with an azide (B81097) (-N3) group.

The reaction proceeds as a [3+2] cycloaddition, where the strained alkyne of the DBCO ring reacts with the azide to form a stable, five-membered triazole ring.[1] This reaction is highly bioorthogonal, meaning neither the DBCO nor the azide group interacts with or interferes with native biological functional groups, ensuring highly specific labeling.[1][3]

Caption: The SPAAC reaction between an azide and this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for experimental design. The reaction kinetics are typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction.

| Reactant Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO (DIBAC) with Benzyl Azide | ~0.1 - 1.0 | Organic (co)solvents or aqueous media | [6] |

| Simple Cyclooctyne (OCT) with Benzyl Azide | ~2.4 x 10⁻³ | Not specified | [7] |

| BCN with Benzyl Azide | Varies | Not specified | [6] |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature. DBCO is among the most reactive cyclooctynes suitable for biological applications.[2][6]

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the general procedure for labeling a protein that has been metabolically or enzymatically functionalized with an azide group.

Objective: To covalently attach a biotin tag to an azide-modified protein for subsequent detection or purification.

Materials:

-

Azide-modified protein (e.g., containing Azidohomoalanine, AHA)

-

This compound

-

Amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 1.5- to 10-fold molar excess of the this compound solution to the protein solution.[10][11] The optimal ratio should be determined empirically.

-

Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.[8][9]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[10] Reaction times can vary depending on reactant concentrations.[3]

-

-

Purification:

-

Remove excess, unreacted this compound using a spin desalting column or dialysis according to the manufacturer's protocol.[9]

-

-

Confirmation (Optional):

Protocol 2: Pull-Down of Biotinylated Proteins

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners using streptavidin-coated magnetic beads.

Objective: To isolate a biotinylated protein and its binding partners from a complex mixture like a cell lysate.

Materials:

-

Biotinylated protein sample (from Protocol 1)

-

Cell lysate containing potential interacting "prey" proteins

-

Streptavidin-coated magnetic beads

-

Magnetic rack

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 1 mM Biotin in PBS, or low pH buffer)

-

Neutralization Buffer (if using low pH elution)

Procedure:

-

Bead Preparation:

-

Binding of Bait Protein:

-

Resuspend the equilibrated beads with your biotinylated protein sample.

-

Incubate for at least 30 minutes at room temperature with gentle end-over-end mixing to allow the biotin-streptavidin interaction to occur.[13]

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound proteins.

-

-

Incubation with Prey Protein:

-

Add the cell lysate (containing prey proteins) to the beads now coated with the biotinylated bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.

-

-

Washing:

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-interacting proteins.

-

-

Elution:

-

Add Elution Buffer to the beads to release the bait-prey protein complexes. This can be a competitive elution using free biotin or a denaturing elution using a low pH buffer or SDS-PAGE sample buffer.[14][15]

-

Incubate for 5-10 minutes.

-

Pellet the beads on the magnetic rack and carefully collect the supernatant (eluate), which now contains your protein complexes of interest.

-

-

Analysis:

-

The eluted proteins can be analyzed by methods such as Western blotting or mass spectrometry to identify the interacting partners.[14]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow from metabolic labeling of cellular proteins to their eventual isolation via a pull-down assay.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound, 1363444-70-5 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. neb.com [neb.com]

- 14. apexbt.com [apexbt.com]

- 15. usherbrooke.ca [usherbrooke.ca]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the specific and efficient biotinylation of biomolecules. SPAAC is a powerful bioorthogonal chemistry technique that has revolutionized the study of biological processes in their native environments. Its key advantage lies in its ability to proceed efficiently within living systems without the need for toxic metal catalysts, making it an invaluable tool for live-cell imaging, metabolic labeling, and the development of targeted therapeutics.[1][2][][4][5]

Core Principles of SPAAC-Biotinylation

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures and pH.[1][6] The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1]

In the context of biotinylation, one molecule is functionalized with an azide, and the other (biotin) is conjugated to a strained cyclooctyne. The two are then simply mixed to form a stable, covalently biotinylated product. This method offers high specificity and efficiency for attaching biotin (B1667282) to proteins, glycans, nucleic acids, and other biomolecules.[4][7]

Quantitative Data Presentation

The efficiency of SPAAC is largely dependent on the choice of the cyclooctyne. Several generations of cyclooctynes have been developed, each with different reaction kinetics and stability. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| DIBO (Dibenzocyclooctynol) | 8.6 ± 1.3 | One of the earlier developed cyclooctynes with good reactivity. | [8] |

| DBCO (Dibenzocyclooctyne) | Generally faster than BCN | High ring strain leads to faster reaction kinetics but can have lower stability. Widely used for its high reactivity. | [7][9][10] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 0.2 | Offers a good balance of reactivity and stability. It is smaller and less lipophilic than DBCO. | [7][9] |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.[9] The choice of buffer can also influence reaction kinetics, with HEPES buffer generally showing higher rate constants compared to PBS.[11] The inclusion of a PEG linker on the DBCO moiety can also enhance reaction rates by minimizing steric hindrance.[11]

Experimental Protocols

Here we provide detailed methodologies for common SPAAC-biotinylation experiments.

Metabolic Labeling and Biotinylation of Cellular Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by biotinylation via SPAAC for subsequent detection or enrichment.[1][12]

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-Biotin or BCN-Biotin

-

Streptavidin-conjugated probe (e.g., streptavidin-HRP for western blot, or streptavidin-fluorophore for imaging)

Protocol:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing Ac₄ManNAz. The final concentration of Ac₄ManNAz may need to be optimized but is typically in the range of 25-50 µM.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide-modified sugar into cellular glycans.[1]

-

-

Cell Lysis (for downstream pull-down or western blot):

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

SPAAC Reaction:

-

Removal of Excess Reagents (Optional but recommended for sensitive downstream applications):

-

Excess, unreacted biotin-alkyne can be removed by dialysis, buffer exchange, or size-exclusion chromatography.[13]

-

-

Downstream Analysis:

-

Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins. Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.[1]

-

Western Blot: Run the lysate on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.[13][14]

-

Biotinylation of a Purified Azide-Modified Protein

This protocol outlines the biotinylation of a purified protein that has been modified to contain an azide group, for example, through the incorporation of an unnatural amino acid.

Materials:

-

Purified azide-modified protein in a suitable buffer (e.g., PBS). Note: Avoid buffers containing azides.[15]

-

DBCO-Biotin or BCN-Biotin

-

Method for removal of excess reagents (e.g., dialysis, desalting column).

Protocol:

-

Prepare the Reaction Mixture:

-

Dissolve the azide-modified protein in an appropriate buffer at a known concentration.

-

Prepare a stock solution of DBCO-Biotin or BCN-Biotin in an organic solvent like DMSO.

-

-

SPAAC Reaction:

-

Add the DBCO-Biotin or BCN-Biotin solution to the protein solution. A molar excess of the biotin reagent (e.g., 10- to 50-fold) is typically used to ensure complete labeling.[15]

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16] The reaction progress can be monitored by techniques like mass spectrometry.

-

-

Purification:

-

Remove the unreacted DBCO-Biotin and any byproducts using a desalting column, dialysis, or size-exclusion chromatography. This step is crucial to prevent interference from free biotin in downstream applications.[13]

-

-

Verification of Biotinylation:

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SPAAC reaction of an azide-modified biomolecule with a cyclooctyne-biotin conjugate.

Caption: A typical experimental workflow for biotinylating a biomolecule using SPAAC.

Applications in Drug Development

The specificity and biocompatibility of SPAAC-biotinylation have made it a valuable tool in drug development and related research fields.

-

Target Identification and Validation: Biotinylated small molecule probes can be used in chemical proteomics workflows to identify and validate drug targets. After the probe binds to its target protein in a cellular lysate or in living cells, the protein-probe complex can be enriched using streptavidin beads and identified by mass spectrometry.

-

Antibody-Drug Conjugates (ADCs): SPAAC can be used to conjugate cytotoxic drugs to antibodies in a site-specific manner.[17] By incorporating an azide-bearing unnatural amino acid into a specific site on an antibody, a biotinylated payload (or the drug itself linked to a cyclooctyne) can be attached with a precise drug-to-antibody ratio (DAR).

-

In Vivo Imaging: The high efficiency and bioorthogonality of SPAAC allow for pre-targeting strategies in molecular imaging. An azide-modified antibody can be administered first, allowed to accumulate at the target site, and then a smaller, rapidly clearing cyclooctyne-biotin imaging agent is administered for detection.[4][7]

-

PROTACs (Proteolysis-Targeting Chimeras): DBCO-Biotin can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[18]

Troubleshooting and Considerations

-

Low Biotinylation Efficiency:

-

Inactive Reagents: Ensure the cyclooctyne-biotin and azide-modified biomolecule are active and have not degraded.

-

Steric Hindrance: The azide or alkyne may be in a sterically inaccessible location on the biomolecule. Consider using a linker (e.g., PEG) to extend the reactive group.[11]

-

Suboptimal Reaction Conditions: Optimize reactant concentrations, incubation time, and temperature.[15][16]

-

-

High Background/Non-specific Binding:

-

Insufficient Quenching or Purification: Ensure unreacted biotin reagent is removed or quenched to prevent non-specific binding in downstream streptavidin-based assays.[13][19]

-

Blocking: In applications like western blotting or ELISA, ensure adequate blocking steps are included to minimize non-specific binding of streptavidin conjugates.[13][19]

-

-

Reagent Stability: Some highly reactive cyclooctynes like DBCO may have lower stability in certain biological media compared to more stable alternatives like BCN.[9] This should be a consideration for long-term experiments.

This guide provides a foundational understanding and practical protocols for the application of SPAAC in biotinylation. The versatility and robustness of this bioorthogonal reaction will undoubtedly continue to drive innovation in chemical biology, drug discovery, and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. interchim.fr [interchim.fr]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure and Components of DBCO-Sulfo-Link-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, components, and applications of DBCO-Sulfo-Link-Biotin, a key reagent in modern bioconjugation and chemical biology. The document details the molecule's chemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for the specific and efficient labeling of biomolecules. It is a cornerstone reagent for researchers employing copper-free click chemistry to introduce a biotin (B1667282) tag for subsequent detection or purification. Its utility spans a wide range of applications, including cell surface protein labeling, antibody-drug conjugate (ADC) development, and the study of protein-protein interactions.[1][2] The unique architecture of this compound imparts it with desirable characteristics for biological applications, namely high reactivity, specificity, and aqueous solubility.

Core Structure and Functional Components

The power of this compound lies in the synergistic function of its three principal components: the Dibenzocyclooctyne (DBCO) group, the sulfonate (Sulfo) group, and the biotin moiety, all connected through a linker arm.

-

Dibenzocyclooctyne (DBCO) Group: This component is the reactive handle for copper-free click chemistry. The strained alkyne within the DBCO ring readily undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological environment without interfering with native biochemical processes. The absence of a cytotoxic copper catalyst makes it ideal for live-cell labeling.

-

Sulfonate (Sulfo) Group: The negatively charged sulfonate group confers high water solubility to the entire molecule.[1] This is a critical feature for a reagent intended for use in aqueous biological buffers. Furthermore, the charge renders the molecule membrane-impermeable, ensuring that when used with live cells, labeling is restricted to cell surface proteins.[2][3]

-

Biotin Moiety: Biotin, also known as vitamin H, serves as a high-affinity purification and detection tag. It forms an exceptionally strong and stable non-covalent interaction with streptavidin and avidin (B1170675) proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). This robust interaction is exploited for the efficient capture, isolation, and detection of biotinylated biomolecules.

The "Link" portion of the name refers to the spacer that connects these functional groups. This linker is designed to minimize steric hindrance, allowing for efficient reaction of the DBCO group and optimal binding of the biotin moiety to streptavidin or avidin.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Chemical Formula | C₃₁H₃₅N₅O₇S₂ | [2][4] |

| Molecular Weight | 653.77 g/mol | [2][4] |

| Exact Mass | 653.1978 | [2] |

| Elemental Analysis | C, 56.95; H, 5.40; N, 10.71; O, 17.13; S, 9.81 | [2] |

| Second-Order Reaction Rate Constant (with benzyl (B1604629) azide) | ~0.1 - 2.0 M⁻¹s⁻¹ (for DBCO derivatives) | [5][6] |

| Optimal Reaction pH | 7.0 - 9.0 | [7][8] |

Experimental Protocols

This section provides a detailed methodology for the labeling of cell surface proteins using this compound following metabolic incorporation of an azide-containing sugar.

Materials

-

Cells of interest cultured in appropriate medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 10 mM Tris-HCl in PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Detailed Methodology

Step 1: Metabolic Labeling of Cells with Azide (B81097) Sugars

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM ManNAz).

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

Step 2: Labeling of Azide-Modified Cells with this compound

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Gently wash the cells three times with ice-cold, amine-free PBS (pH 7.4) to remove any residual media components.

-

Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 100 µM). A 1.5 to 3-fold molar excess of the DBCO reagent over the estimated azide-containing protein is recommended.[7][8]

-

Incubate the cells with the this compound labeling solution for 1-2 hours at 4°C or room temperature with gentle agitation.[7] Reaction times can be extended for lower concentrations.[7]

-

After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted this compound.

Step 3: Cell Lysis and Enrichment of Biotinylated Proteins

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Step 4: Downstream Analysis

The eluted proteins can be analyzed by various techniques, such as:

-

SDS-PAGE and Western Blotting: To identify specific biotinylated proteins.

-

Mass Spectrometry: For proteomic identification of the labeled cell surface proteins.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships involved in the use of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 1363444-70-5 | BroadPharm [broadpharm.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Water Solubility of DBCO-Sulfo-Link-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of DBCO-Sulfo-Link-Biotin, a critical reagent in bioconjugation and drug development. Understanding its solubility characteristics is paramount for the successful design and execution of experiments involving copper-free click chemistry. This document outlines quantitative solubility data, detailed experimental protocols for its dissolution, and a typical experimental workflow.

Core Concepts

This compound is a bifunctional molecule designed for the efficient labeling of azide-modified biomolecules. Its structure incorporates three key moieties:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

-

Biotin: A high-affinity ligand for streptavidin, enabling robust detection, purification, and immobilization of labeled molecules.

-

Sulfo Group (Sulfonate): A negatively charged group that significantly enhances the water solubility of the molecule, making it ideal for reactions in aqueous biological buffers.[1][2] This group also renders the reagent membrane-impermeable, allowing for the specific labeling of cell surface proteins.[1][3]

The hydrophilic nature of the sulfo group is a key feature that distinguishes it from non-sulfonated analogs like DBCO-Biotin, which exhibit lower water solubility.[1]

Quantitative Solubility Data

The water solubility of this compound is a key parameter for its application in biological systems. The presence of the sulfonate group allows for its direct use in aqueous buffers without the need for significant amounts of organic co-solvents.

| Solvent/Buffer | Reported Solubility | Molar Concentration | Notes |

| Phosphate-Buffered Saline (PBS) | > 5 mM | > 3.27 mg/mL | This is the most relevant value for biological applications. |

| Water | Soluble | Not specified | Generally described as "aqueous soluble" or "water soluble".[3] |

| Dimethyl Sulfoxide (DMSO) | 10 mM[] - 50 mg/mL | 6.54 mM - 76.48 mM | Soluble at high concentrations. Often used to prepare concentrated stock solutions. |

| Dimethylformamide (DMF) | Soluble | Not specified | Another common organic solvent for creating stock solutions. |

| Mixed Solvent (for in vivo use) | ≥ 1.25 mg/mL[1] | 1.91 mM | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Saturation was not reached.[1] |

Molecular Weight of this compound is approximately 653.77 g/mol .

Experimental Protocols

Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

-

Weigh Reagent: Weigh out the desired amount of this compound in a suitable microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 6.54 mg.

-

Add Buffer: Add the calculated volume of PBS (pH 7.4) to the microcentrifuge tube.

-

Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming to 37°C can be applied.

-

Clarify: Briefly centrifuge the tube to pellet any undissolved particulates.

-

Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately. For short-term storage, keep on ice and protected from light. For longer-term storage, it is advisable to prepare stock solutions in anhydrous DMSO, which are stable for up to 3 months when stored at -20°C.

Note: Avoid using buffers that contain primary amines, such as Tris, as they can compete with the intended labeling reaction if the DBCO reagent also contains an amine-reactive group (which this compound does not, but is a good general practice).

Experimental Workflow and Visualizations

This compound is a cornerstone reagent for the biotinylation of azide-modified biomolecules via copper-free click chemistry. The general workflow is applicable to a wide range of targets, including proteins, glycoproteins, and nucleic acids.

General Workflow for Biotinylation using this compound

The following diagram illustrates the typical experimental steps for labeling and detecting an azide-modified protein.

References

Membrane Permeability of Sulfo-DBCO Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of sulfo-DBCO (sulfonated dibenzocyclooctyne) reagents, a critical consideration for their application in bioconjugation, chemical biology, and drug development. The inclusion of a sulfo group significantly influences the physicochemical properties of DBCO reagents, primarily rendering them water-soluble and generally membrane-impermeable. This guide will delve into the underlying principles, comparative data, experimental protocols for assessment, and logical workflows for the application of these reagents.

Core Principles: The Role of the Sulfo Group

The defining feature of sulfo-DBCO reagents is the presence of a sulfonate group (-SO₃⁻). This functional group is highly polar and ionizable at physiological pH, imparting significant hydrophilicity to the molecule. The direct consequence of this increased water solubility is a dramatic reduction in the ability of the reagent to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. In contrast, non-sulfonated DBCO reagents are more hydrophobic and can often passively cross cell membranes, allowing for the labeling of intracellular targets.

The general principle is a trade-off between hydrophilicity and membrane permeability. The high water solubility of sulfo-DBCO reagents is advantageous for many biological applications as it prevents aggregation and improves handling in aqueous buffers. However, this property largely confines their reactivity to extracellular or cell-surface targets.

Comparative Analysis of DBCO Reagent Permeability

| Reagent Type | Key Feature | General Membrane Permeability | Typical Applications |

| Sulfo-DBCO Reagents | Presence of one or more sulfonate (-SO₃⁻) groups | Generally membrane-impermeable | Labeling of cell surface proteins, extracellular matrix components, and other cell-impermeant targets. |

| Non-Sulfo-DBCO Reagents | Lack of a sulfonate group; generally more hydrophobic | Can be membrane-permeable (permeability varies with the specific structure) | Labeling of intracellular proteins, nucleic acids, and other cytoplasmic or nuclear targets. |

One of the few examples with in vivo data is the radiotracer [18F]FB-sulfo-DBCO. A study on this molecule noted that its enhanced hydrophilicity due to the sulfonic acid group led to lower background signals and rapid clearance in vivo compared to a more aliphatic fluorine-18-labeled DBCO.[1] While this study was focused on labeling bacteria, it provides evidence of the significant impact of the sulfo group on the biodistribution and likely, the cellular interaction of the DBCO reagent.[1]

Experimental Protocols for Assessing Membrane Permeability

To quantitatively assess the membrane permeability of a sulfo-DBCO reagent, a cell-based permeability assay is recommended. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption and can be adapted for this purpose.[2]

Protocol: Caco-2 Permeability Assay for Sulfo-DBCO Reagents

Objective: To determine the apparent permeability coefficient (Papp) of a sulfo-DBCO reagent across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer[2]

-

Sulfo-DBCO reagent of interest (e.g., fluorescently labeled or radiolabeled)

-

Positive control (e.g., a known permeable DBCO reagent or propranolol)

-

Negative control (e.g., a known impermeable molecule like Lucifer yellow)

-

Detection instrument (e.g., fluorescence plate reader, scintillation counter, or LC-MS)

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

-

Alternatively, the permeability of a fluorescent marker like Lucifer yellow can be measured.

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the sulfo-DBCO reagent solution (dissolved in HBSS) to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

-

Replace the collected volume with fresh HBSS.

-

At the end of the experiment, collect a sample from the apical chamber.

-

-

Quantification:

-

Analyze the concentration of the sulfo-DBCO reagent in the collected samples using the appropriate detection method (e.g., fluorescence intensity, radioactivity).

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of permeation of the reagent across the monolayer (e.g., in µmol/s).

-

A is the surface area of the Transwell® membrane (in cm²).

-

C₀ is the initial concentration of the reagent in the apical chamber (e.g., in µmol/cm³).

-

-

-

Expected Outcome: Sulfo-DBCO reagents are expected to have very low Papp values, indicative of poor membrane permeability.

Visualizing Workflows and Logical Relationships

Application of Sulfo-DBCO vs. Non-Sulfo-DBCO Reagents

Caption: Sulfo-DBCO vs. Non-Sulfo-DBCO Labeling Workflow.

Experimental Workflow for Permeability Assay

Caption: Caco-2 Permeability Assay Workflow.

Conclusion

The presence of a sulfonate group is the primary determinant of the membrane permeability of sulfo-DBCO reagents. By conferring high water solubility, this modification generally renders the reagents impermeable to the cell membrane, making them ideal tools for the specific labeling of extracellular and cell-surface molecules. For applications requiring intracellular targeting, non-sulfonated DBCO reagents should be considered. The provided experimental protocol offers a robust framework for quantitatively assessing the permeability of novel sulfo-DBCO reagents, enabling researchers to make informed decisions for their specific experimental needs.

References

The Application of DBCO-Sulfo-Link-Biotin in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Dibenzocyclooctyne-Sulfo-Link-Biotin (DBCO-Sulfo-Link-Biotin) in the field of proteomics. This reagent has emerged as a powerful tool for the selective enrichment and analysis of specific protein populations, particularly cell surface glycoproteins, enabling deeper insights into cellular processes, disease mechanisms, and the discovery of novel therapeutic targets.

Core Principles of this compound in Proteomics

This compound is a trifunctional molecule that leverages the principles of bioorthogonal chemistry and affinity purification. Its utility in proteomics stems from three key features:

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety reacts specifically and efficiently with azide-functionalized biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily in complex biological systems without interfering with native biochemical processes.

-

Biotin (B1667282) Moiety: Biotin exhibits an exceptionally high affinity for streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is exploited for the highly selective enrichment of biotinylated proteins from complex mixtures using streptavidin-conjugated beads.

-

Sulfo Group: The negatively charged sulfonate group imparts high water solubility to the molecule and, crucially, renders it membrane-impermeable. This ensures that when used with live cells, the labeling is restricted to extracellularly accessible proteins, preventing the unwanted labeling of intracellular components.

The synergy of these three components allows for a powerful two-step workflow for proteomic analysis: metabolic labeling of a target proteome with an azide-containing precursor, followed by specific biotinylation with this compound and subsequent enrichment for mass spectrometry-based identification and quantification.

Key Applications in Proteomics

The primary application of this compound in proteomics is the characterization of the cell surface glycoproteome, a critical subset of the proteome involved in cell signaling, adhesion, and interaction with the extracellular environment.

Cell Surface Glycoproteome Analysis

The dynamic nature of the cell surface glycoproteome makes it a rich source of biomarkers and therapeutic targets. This compound, in conjunction with metabolic labeling, provides a robust method for its selective analysis. The general workflow involves:

-

Metabolic Labeling: Cells are cultured in the presence of an azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis. As cells synthesize glycoproteins, the azide-modified sialic acid is incorporated into the glycan chains of cell surface proteins.

-

Copper-Free Click Chemistry: The live cells, now displaying azide-functionalized glycoproteins on their surface, are treated with this compound. The DBCO group reacts specifically with the azide (B81097) groups, covalently attaching a biotin tag to the cell surface glycoproteins.

-

Enrichment and Proteomic Analysis: The cells are lysed, and the biotinylated glycoproteins are enriched from the total protein lysate using streptavidin-coated beads. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

This methodology, often referred to as "surface-spanning protein enrichment with click sugars" (SUSPECS), has been successfully employed to identify hundreds of transmembrane glycoproteins.[1]

Investigating Disease-Related Changes in the Surface Proteome

Alterations in the cell surface proteome are associated with various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. The this compound workflow can be used to quantitatively compare the surface proteomes of healthy versus diseased cells, or cells under different treatment conditions, to identify potential biomarkers and therapeutic targets. For instance, this technique can be applied to study changes in the neuronal surface glycoproteome in Alzheimer's disease models.

Data Presentation: Quantitative Proteomic Analysis of Cell Surface Proteins

To illustrate the utility of biotinylation-based cell surface proteomics, the following table summarizes a representative dataset of differentially expressed cell surface proteins between nasopharyngeal carcinoma (NPC) cell lines with low (CNE-1) and high (S18) metastatic potential. This data is adapted from a study that utilized a similar cell surface biotinylation and quantitative proteomics approach.

| Protein Name | Gene Symbol | UniProt Acc. | Log2 Fold Change (S18/CNE-1) | p-value | Putative Function |

| Myoferlin | MYOF | O75151 | 2.85 | < 0.01 | Membrane repair, cell adhesion |

| Integrin beta-1 | ITGB1 | P05556 | 2.58 | < 0.01 | Cell-matrix adhesion, signaling |

| CD44 antigen | CD44 | P16070 | 2.32 | < 0.01 | Cell adhesion, migration |

| Ephrin type-A receptor 2 | EPHA2 | P29317 | 2.15 | < 0.05 | Cell signaling, migration |

| Epithelial cell adhesion molecule | EPCAM | P16422 | -2.21 | < 0.05 | Cell-cell adhesion |

| E-cadherin | CDH1 | P12830 | -2.67 | < 0.01 | Cell-cell adhesion |

This table is a representative example based on published data and is intended for illustrative purposes.

Experimental Protocols

The following provides a detailed methodology for the analysis of the cell surface glycoproteome using metabolic labeling and this compound.

Metabolic Labeling of Cell Surface Glycoproteins

-

Cell Culture: Culture cells of interest to approximately 80% confluency in their standard growth medium.

-

Azide-Sugar Incubation: Replace the standard growth medium with a medium containing 25-50 µM of an azide-functionalized sugar analog (e.g., Ac4ManNAz).

-

Metabolic Incorporation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.

Biotinylation of Azide-Modified Glycoproteins

-

Cell Harvesting and Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and unincorporated azide sugar.

-

This compound Labeling: Incubate the cells with 100 µM this compound in ice-cold PBS for 2 hours at 4°C with gentle agitation.

-

Quenching and Washing: Quench the reaction by washing the cells twice with ice-cold PBS to remove excess this compound.

Enrichment of Biotinylated Proteins

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-conjugated agarose (B213101) or magnetic beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer and then with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

-

Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or a similar desalting column.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer to identify the peptides and corresponding proteins.

-

Quantitative Analysis: For quantitative studies (e.g., using SILAC or label-free quantification), process the raw data to obtain protein abundance ratios and perform statistical analysis to identify significantly regulated proteins.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for cell surface glycoproteome analysis.

Application in Signaling Pathway Analysis: EGFR Signaling

The this compound methodology can be applied to study the dynamics of cell surface receptors and their associated signaling pathways. For example, by stimulating cells with a ligand like Epidermal Growth Factor (EGF) and performing quantitative proteomics at different time points, one can monitor changes in the cell surface abundance of the EGF Receptor (EGFR) and other interacting proteins.

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound is a versatile and powerful reagent for modern proteomics research. Its ability to selectively label and enrich specific protein populations, particularly cell surface glycoproteins, provides researchers with a valuable tool to investigate fundamental cellular processes, uncover disease mechanisms, and identify novel biomarkers and therapeutic targets. The combination of metabolic labeling, bioorthogonal click chemistry, and high-resolution mass spectrometry will continue to drive new discoveries in the dynamic field of proteomics.

References

An In-depth Technical Guide to DBCO-Sulfo-Link-Biotin for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing DBCO-Sulfo-Link-Biotin in the specific labeling of cell surface proteins. This powerful technique, at the intersection of metabolic engineering and bioorthogonal chemistry, offers a robust platform for elucidating the dynamic landscape of the cell surface proteome.

Introduction to Cell Surface Protein Labeling with this compound

The cell surface is a critical interface that mediates communication between a cell and its environment. The proteins residing on the plasma membrane, collectively known as the surface proteome or "surfaceome," play pivotal roles in a myriad of physiological and pathological processes, including signal transduction, cell adhesion, and immune responses. Consequently, methods to specifically label and identify these proteins are invaluable for fundamental research and drug development.

This compound is a key reagent in a two-step labeling strategy that combines metabolic glycoengineering with copper-free click chemistry.[1] This approach allows for the covalent attachment of a biotin (B1667282) tag to cell surface glycoproteins, enabling their subsequent detection, visualization, and enrichment.

The Two-Step Labeling Principle:

-

Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar analog containing an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[2][3] The cell's metabolic machinery incorporates this azido-sugar into the glycan chains of newly synthesized glycoproteins, which are then trafficked to the cell surface.[1]

-

Bioorthogonal Ligation: The azide-modified cell surface is then treated with this compound. The dibenzocyclooctyne (DBCO) group on the reagent reacts specifically and spontaneously with the azide group via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. The "Sulfo" group, a negatively charged sulfonate, renders the reagent water-soluble and membrane-impermeable, ensuring that the labeling is restricted to the extracellular surface.[5][6] The biotin moiety serves as a versatile handle for downstream applications.

Advantages of the this compound System:

-

High Specificity: The bioorthogonal nature of the click chemistry reaction ensures that only azide-modified proteins are labeled.

-

Biocompatibility: The copper-free SPAAC reaction is non-toxic, making it ideal for labeling living cells.[5]

-

Surface Selectivity: The sulfonate group prevents the reagent from crossing the cell membrane, restricting biotinylation to cell surface proteins.[6]

-

Versatility: The biotin tag allows for a wide range of downstream applications, including western blotting, fluorescence microscopy, and affinity purification for proteomic analysis.

Core Components and Their Functions

The efficacy of this compound stems from its trifunctional design:

| Component | Chemical Group | Function |

| DBCO (Dibenzocyclooctyne) | Strained Alkyne | Reacts specifically with azide groups via copper-free click chemistry (SPAAC) for covalent bond formation.[4] |

| Sulfo Group | Sulfonate (SO3-) | Confers high water solubility and renders the molecule membrane-impermeable, ensuring cell surface-specific labeling.[5][6] |

| Biotin | Vitamin B7 | Acts as a high-affinity tag for streptavidin or avidin, enabling detection, enrichment, and purification of labeled proteins. |

| Linker | Spacer Arm | Connects the functional moieties and can help overcome steric hindrance, improving the accessibility of the biotin tag.[5] |

Experimental Workflow and Protocols

The following sections provide detailed protocols for the key steps involved in cell surface protein labeling using this compound.

Experimental Workflow Overview

Caption: Workflow for cell surface protein labeling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Ac4ManNAz

This protocol describes the metabolic incorporation of azido-sugars into the glycans of cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Ac4ManNAz (N-azidoacetylmannosamine, peracetylated)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a culture vessel and allow them to adhere and grow for 24 hours.

-

Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

-

Metabolic Labeling:

-

For a final concentration of 50 µM Ac4ManNAz, add 1 µL of the 50 mM stock solution per 1 mL of culture medium.

-

Gently mix the medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).[2]

-

-

Cell Harvesting (for suspension cells) or Washing (for adherent cells):

-

Suspension cells: Gently pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Protocol 2: Cell Surface Labeling with this compound

This protocol details the click chemistry reaction on live cells to biotinylate the azide-modified surface proteins.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

Anhydrous DMSO or PBS

-

Ice-cold PBS

Procedure:

-

Preparation of this compound Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or PBS.

-

Immediately before use, dilute the stock solution in ice-cold PBS to a final working concentration of 100 µM.[2]

-

-

Click Reaction:

-

Resuspend the washed azide-labeled cells (or cover the adherent cells) in the 100 µM this compound solution.

-

Incubate for 1-2 hours at 4°C on a rocker or orbital shaker to ensure uniform labeling.[2] The low temperature minimizes membrane turnover and internalization of labeled proteins.

-

-

Washing:

-

Pellet the cells by centrifugation (or aspirate the labeling solution from adherent cells).

-

Wash the cells three times with ice-cold PBS to remove excess this compound.

-

-

Proceed to Downstream Analysis: The biotin-labeled cells are now ready for lysis and subsequent analysis.

Protocol 3: Western Blot Analysis of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins from cell lysates.

Materials:

-

Biotin-labeled cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the biotin-labeled cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and Probing:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing and Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the biotinylated proteins using an imaging system.

-

Application in Signaling Pathway Analysis

The ability to specifically label and enrich cell surface proteins makes this technique a powerful tool for studying signaling pathways that are initiated at the plasma membrane. By comparing the surface proteome of cells under different conditions (e.g., with and without ligand stimulation), researchers can identify changes in the abundance of receptors and other signaling-related proteins on the cell surface.

Example: Investigating GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in signal transduction. Their cell surface expression is tightly regulated. Metabolic labeling and biotinylation can be used to study the trafficking of GPCRs in response to agonist or antagonist treatment.

Caption: A simplified GPCR signaling pathway.

By biotinylating the surface proteome at different time points after ligand stimulation, one can quantify the amount of a specific GPCR remaining on the cell surface versus the amount that has been internalized. This provides valuable insights into receptor desensitization and recycling dynamics.

Quantitative Data Presentation

| Feature | This compound (Click Chemistry) | Sulfo-NHS-Biotin (Amine Reactive) | Biocytin Hydrazide (Glycoprotein Oxidation) |

| Target | Azide-modified glycoproteins | Primary amines (e.g., Lysine) | Sialic acid residues (after oxidation) |

| Specificity | High (bioorthogonal) | Moderate (targets all accessible primary amines) | High (for glycoproteins) |

| Biocompatibility | Excellent (copper-free) | Good | Good (oxidation step can be harsh) |

| Reaction Time | 1-2 hours | 30 minutes | 1-2 hours |

| Efficiency | High | High | Variable, dependent on oxidation efficiency |

| Downstream Compatibility | Excellent | Excellent | Good |

Conclusion

This compound, in conjunction with metabolic glycoengineering, provides a highly specific and biocompatible method for labeling cell surface proteins. This technique is a valuable asset for researchers in various fields, offering a powerful approach to unravel the complexities of the cell surface proteome and its role in cellular signaling and disease. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.

References

- 1. Distinct cell surface proteome profiling by biotin labeling and glycoprotein capturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promotion and Detection of Cell–Cell Interactions through a Bioorthogonal Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBCO-Sulfo-Link-Biotin in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-Sulfo-Link-Biotin, a key reagent in the advancement of antibody-drug conjugate (ADC) technology. We will delve into its core attributes, applications in ADC development, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a bifunctional molecule that plays a crucial role in bioconjugation, particularly in the field of ADC development.[1][2][][4][5][6][7] Its structure is meticulously designed with three key components: a dibenzocyclooctyne (DBCO) group, a sulfonate (Sulfo) group, and a biotin (B1667282) moiety.[1]

The DBCO group is the reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[8][][10][11][12] This allows for a highly specific and bioorthogonal conjugation to molecules containing an azide (B81097) group.[10][13] The sulfonate group imparts high water solubility to the molecule, making it ideal for use in aqueous biological buffers and rendering it membrane-impermeable.[1][2][5] This property is particularly advantageous for labeling cell surface proteins.[1] The biotin moiety provides a high-affinity handle for detection, purification, and immobilization through its strong and specific interaction with avidin (B1170675) or streptavidin.[1]

Core Advantages in ADC Development

The use of DBCO-based linkers, such as this compound, in ADC development offers several distinct advantages over traditional conjugation chemistries:

-

Biocompatibility and Bioorthogonality : The SPAAC reaction is a copper-free process, eliminating the need for cytotoxic copper catalysts that can be detrimental to the antibody's integrity and are unsuitable for in vivo applications.[10][13][14] The DBCO and azide groups are highly selective for each other and do not interfere with native biochemical processes.[10][13]

-

High Reaction Efficiency and Kinetics : The inherent ring strain of the DBCO group drives the cycloaddition reaction with azides, leading to rapid and efficient conjugation under mild conditions.[10][15] This often results in high yields of the desired ADC.[10]

-

Stability : The resulting triazole linkage formed through the SPAAC reaction is highly stable, ensuring the integrity of the ADC in circulation and minimizing premature drug release.[][16] Both the DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.[10]

-

Homogeneity : Site-specific introduction of an azide group onto the antibody allows for a more controlled conjugation process, leading to a more homogeneous ADC product with a well-defined drug-to-antibody ratio (DAR).[14][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of DBCO linkers in ADC synthesis. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Parameters for DBCO-Based ADC Conjugation

| Parameter | Typical Range | Reference(s) |

| Molar Excess of DBCO-Linker to Antibody | 5 - 30 fold | [10] |

| Molar Excess of Azide-Payload to DBCO-Antibody | 1.5 - 5 fold | [10][18] |

| Reaction Time (Antibody-DBCO) | 30 - 60 minutes | [10] |

| Reaction Time (SPAAC) | < 5 minutes to 24 hours | [10][13] |

| Optimal pH | 7.0 - 9.0 | [10] |

| Reaction Temperature | 4°C to 37°C | [10][13] |

Table 2: Physicochemical and Stability Comparison of ADCs

| Property | ADC with DBCO-Linker | ADC with Maleimide-Linker | Reference(s) |

| Homogeneity (DAR Distribution) | More Homogeneous | More Heterogeneous | [14] |

| Stability in Plasma | High | Variable (potential for retro-Michael reaction) | [14][19] |

| Aggregation | Reduced with hydrophilic linkers (e.g., PEG) | Can be a concern | [20][21] |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the development of an ADC using this compound.

Antibody Modification with an Azide Handle

To utilize this compound, the antibody must first be functionalized with an azide group. This can be achieved through various methods, including:

-

Metabolic Labeling : Incorporating an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of the antibody during cell culture.[1]

-

Enzymatic Modification : Using enzymes like galactosyltransferase to introduce an azide-modified galactose derivative onto the antibody's glycans.

-

Chemical Modification : Reacting specific amino acid residues (e.g., lysines) with an azide-containing NHS ester.

Conjugation of this compound to a Payload

The payload (cytotoxic drug) needs to be functionalized to react with the this compound. This typically involves activating the carboxylic acid of the payload and reacting it with an amine-containing DBCO linker.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

This protocol describes the conjugation of the azide-modified antibody with the DBCO-functionalized payload.

-

Preparation of Reactants :

-

Reaction Setup :

-

Add the DBCO-functionalized payload to the solution of the azide-modified antibody. A molar excess of 1.5 to 5-fold of the DBCO-payload over the antibody is typically used.[18]

-

-

Incubation :

-

Incubate the reaction mixture at room temperature or 37°C.[13] Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[13] The reaction can be monitored by UV-Vis spectrophotometry by observing the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.[22]

-

Purification of the Antibody-Drug Conjugate

After the conjugation reaction, it is crucial to purify the resulting ADC to remove unreacted payload, linker, and any aggregates.[18][23] Common purification methods include:

-

Size-Exclusion Chromatography (SEC) : Effective for separating the larger ADC from smaller, unreacted molecules.[18][20]

-

Hydrophobic Interaction Chromatography (HIC) : Can be used to separate ADC species with different drug-to-antibody ratios (DAR).[17][18][]

-

Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UFDF) : A scalable method for buffer exchange and removal of small molecule impurities.[20][]

-

Ion-Exchange Chromatography (IEC) : Can be used for purification under native conditions and to remove non-antibody-related impurities.[]

Characterization of the Antibody-Drug Conjugate

The final ADC product must be thoroughly characterized to determine its critical quality attributes.[19]

-

Drug-to-Antibody Ratio (DAR) : This is a critical parameter that impacts the ADC's efficacy and safety.[17] It can be determined by:

-

UV/Vis Spectroscopy : A relatively simple and rapid method based on the absorbance of the antibody and the drug.[17][25]

-

Hydrophobic Interaction Chromatography (HIC) : Provides information on the distribution of different DAR species.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers the most detailed and accurate characterization of the different ADC species and their corresponding masses.[17]

-

-

Purity and Aggregation : Assessed using techniques like Size-Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[18][26]

-

In Vitro Cytotoxicity : Cell-based assays are performed to confirm the target-specific cell-killing activity of the ADC.[14]

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: The SPAAC reaction between an azide-functionalized antibody and a DBCO-functionalized payload.

General Experimental Workflow for ADC Development

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate using DBCO chemistry.

General Mechanism of ADC Action

Caption: The general mechanism of action for an Antibody-Drug Conjugate leading to targeted cell death.

Conclusion

This compound and related DBCO linkers represent a significant advancement in the field of ADC development. The principles of copper-free click chemistry provide a robust, efficient, and biocompatible method for creating stable and homogeneous ADCs. The enhanced water solubility and biotin handle of this compound offer additional advantages for specific applications in ADC research and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful technology for the creation of next-generation targeted therapeutics.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 4. This compound|Cas# 1363444-70-5 [glpbio.cn]

- 5. This compound, 1363444-70-5 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. interchim.fr [interchim.fr]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Protocol for Labeling Cell Surface Proteins with DBCO-Sulfo-Link-Biotin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the specific labeling of cell surface proteins using DBCO-Sulfo-Link-Biotin. The method relies on a two-step bioorthogonal chemistry approach: metabolic incorporation of an azide (B81097) group into cell surface biomolecules, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound. The inclusion of a sulfonate group renders the reagent water-soluble and membrane-impermeable, ensuring exclusive labeling of extracellularly accessible proteins.[1][2] This technique is invaluable for applications such as identifying and quantifying cell surface proteins, studying membrane protein dynamics, and developing antibody-drug conjugates (ADCs).[3][4]

Principle of the Method

The labeling strategy involves two key stages:

-

Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For glycoproteins, this is typically an azido-sugar like N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell and incorporated into the glycan structures of newly synthesized proteins.[3][5] For general protein labeling, non-canonical amino acids containing azide groups, such as azidohomoalanine (AHA), can be used as methionine analogs.[3]

-

Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group on the biotin (B1667282) reagent undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with the azide groups on the cell surface proteins.[3][6] This reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and importantly, does not require a cytotoxic copper catalyst, making it ideal for live-cell labeling.[3][7] The result is a stable, covalent triazole linkage, attaching a biotin molecule to the protein of interest.

Caption: SPAAC reaction between an azide-modified protein and DBCO-biotin.

Experimental Workflow

The overall process, from cell preparation to analysis, follows a clear sequence of steps. The workflow ensures specific labeling of the cell surface and allows for robust downstream enrichment and detection.

Caption: Workflow for cell surface protein labeling and analysis.

Detailed Experimental Protocols

Required Materials

-

Reagents:

-

Azido-sugar (e.g., Ac4ManNAz) or Azido amino acid (e.g., AHA)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., STET-lysis buffer: 150 mM NaCl, 50 mM Tris pH 7.5, 2 mM EDTA, 1% Triton X-100)[5]

-

Protease Inhibitor Cocktail

-

Streptavidin-agarose beads

-

Quenching solution (e.g., 100 mM Glycine (B1666218) in PBS)[8]

-

Equipment:

-

Standard cell culture incubator and biosafety cabinet

-

Centrifuge

-

Rocking platform or orbital shaker

-

End-over-end rotator

-

Spectrophotometer or other protein quantification system

-

Protocol 1: Metabolic Labeling with Azido-Sugars

This protocol is for labeling cell surface glycoproteins.

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the azido-sugar (e.g., Ac4ManNAz). A final concentration in the range of 25-50 µM is a common starting point.

-

Incubation: Culture the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.[5]

Protocol 2: Biotinylation of Azide-Modified Cells

-

Cell Preparation: After metabolic labeling, gently wash the cells three times with ice-cold PBS to remove any residual media components.[8] For adherent cells, perform washes in the plate. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.

-

Biotinylation Reaction: Prepare a solution of this compound in ice-cold PBS. A typical starting concentration is 100 µM.[5]

-

Incubation: Add the this compound solution to the cells and incubate for 2 hours at 4°C on a rocking platform.[5] The low temperature minimizes endocytosis of the labeled proteins.[8] The reaction can also be performed at temperatures up to 37°C, which may increase reaction speed but could also increase protein internalization.[7]

-

Quenching and Washing: To stop the reaction and remove excess reagent, wash the cells three times with ice-cold PBS.[5] A quenching step with a buffer containing an amine, such as 100 mM glycine in PBS, can also be performed for 10-15 minutes to ensure all reactive reagent is removed.[8]

Protocol 3: Enrichment and Analysis

-

Cell Lysis: Lyse the washed cells on ice using a suitable lysis buffer supplemented with a protease inhibitor cocktail.[5]

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate.

-

Enrichment: Add streptavidin-agarose beads to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation to capture the biotinylated proteins.[5]

-

Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For downstream mass spectrometry, this can be done via in-gel tryptic digestion.[5] For Western blotting, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.

Data Presentation

Quantitative data, typically obtained from label-free quantitative mass spectrometry, can be summarized to compare protein abundance between different experimental conditions.[5][9]

| Protein ID (UniProt) | Gene Name | Fold Change (Treatment vs. Control) | p-value | Function |